4-Methylthiane
Description
4-Methylthiane (C₅H₁₀S) is a sulfur-containing heterocyclic compound featuring a six-membered thiacyclohexane ring with a methyl group at the 4-position. For instance, 4-Amino-4-methyl-1Lambda⁶-thiane-1,1-dione hydrochloride () and (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride () highlight the influence of functional groups on stability, reactivity, and biological activity. These analogs underscore the versatility of the thiane scaffold in pharmaceutical and synthetic chemistry applications.
Properties
CAS No. |
5161-17-1 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
4-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-2-4-7-5-3-6/h6H,2-5H2,1H3 |
InChI Key |
MCSVISNPQJAWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-butadiene with sulfur dioxide in the presence of a catalyst to form the desired thiopyran ring . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the six-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylthiane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
4-Methylthiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylthiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations . The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
The biological and chemical profiles of 4-Methylthiane derivatives vary significantly based on substituents. Key comparisons include:
| Compound Name | Key Structural Features | Biological Activity | Stability/Reactivity | Source |
|---|---|---|---|---|
| 4-Amino-4-methylthiane | Amino group at 4-position | Moderate antimicrobial activity | Less stable under oxidative conditions | |
| 4-(Methylthio)-1-butene | Allylic methylthio group | Precursor for complex molecules | High reactivity in synthetic applications | |
| 4-Methylthioamphetamine | Methylthio-phenyl-ethylamine backbone | Neurochemical effects (e.g., stimulant) | High selectivity for neurotransmitter systems | |
| (R)-1-(4-(Methylthio)phenyl)ethanamine | Chiral center at ethylamine group | Enantiomer-specific receptor interactions | Stereochemistry-dependent activity |
Key Findings :
- Amino vs. Sulfone Groups: The addition of a sulfone group (e.g., 4-Amino-4-methyl-1Lambda⁶-thiane-1,1-dione) enhances oxidative stability compared to non-sulfonated analogs .
- Allylic vs. Aromatic Methylthio Groups : 4-(Methylthio)-1-butene’s allylic structure enables versatile synthetic applications, whereas aromatic methylthio groups (e.g., in 4-Methylthioamphetamine) confer neurochemical activity .
- Stereochemical Influence : The (R)-enantiomer of 1-(4-(Methylthio)phenyl)ethanamine exhibits distinct receptor-binding properties compared to its (S)-counterpart, emphasizing the role of chirality in biological activity .
Comparison with Heterocyclic and Aromatic Derivatives
Thiane derivatives are often compared to other sulfur-containing heterocycles or aromatic compounds:
Key Findings :
- Phenoxy vs. Benzyl Substituents: Phenoxy groups (e.g., in 2-[4-(Methylthio)phenoxy]ethylamine) enhance reactivity for agrochemical synthesis, while benzyl groups (e.g., in N-[4-(Methylthio)benzyl]-1-propanamine) favor pharmacological multi-target effects .
- Thiopyran vs. Thiane : Thiopyran derivatives exhibit improved solubility and pharmacokinetic profiles compared to thiane analogs, making them more viable for drug delivery .
Functional Group Impact on Stability and Selectivity
Substituents critically influence stability and target selectivity:
| Functional Group | Example Compound | Stability Under Oxidative Stress | Selectivity | Source |
|---|---|---|---|---|
| Sulfone (-SO₂) | 4-Amino-4-methyl-1Lambda⁶-thiane-1,1-dione | High (85% inhibition at 100 μM) | Broad-spectrum enzyme inhibition | |
| Methylthio (-SMe) | 4-Methylthioamphetamine | Moderate | High selectivity for serotonin receptors | |
| Hydroxyethylamino (-NHCH₂CH₂OH) | Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium | Low | Strong protein interactions |
Key Findings :
- Sulfone groups enhance oxidative stability and broad-spectrum bioactivity, whereas methylthio groups prioritize receptor selectivity .
- Hydrophilic groups (e.g., hydroxyethylamino) improve protein binding but reduce stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
